The synthesis of 2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester typically involves several key reactions:
The molecular structure of 2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester can be described as follows:
COC(=O)CO[C@@H](O[C@@H](C)c1cc(cc(c1)C(F)(F)F)C(F)(F)F)C(=O)c2ccc(F)cc2This notation provides insight into the arrangement of atoms and bonds within the molecule.
The compound may undergo various chemical reactions, including:
These reactions can be influenced by factors such as pH, temperature, and solvent polarity.
The mechanism of action for this compound is primarily linked to its interactions with biological targets, potentially involving:
Understanding these mechanisms requires further biochemical assays and pharmacological studies.
The physical and chemical properties of 2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester include:
The compound has several scientific applications:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2